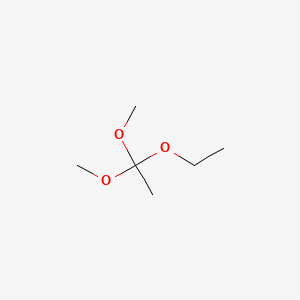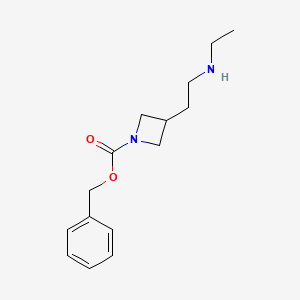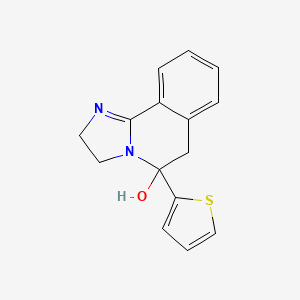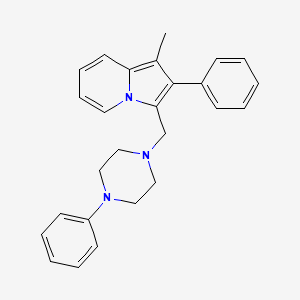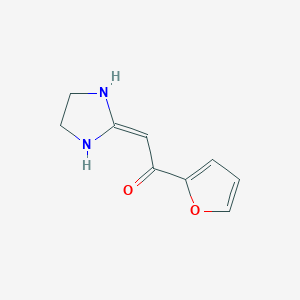
1-(Furan-2-yl)-2-(imidazolidin-2-ylidene)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is a complex organic compound that features a furan ring and an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- typically involves the formation of the furan and imidazolidine rings followed by their coupling. Common synthetic routes may include:
Cyclization reactions: to form the furan ring.
Condensation reactions: to form the imidazolidine ring.
Coupling reactions: to link the two rings together.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include:
Catalysis: to increase reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The imidazolidine ring can be reduced under certain conditions.
Substitution: Both rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the imidazolidine ring could produce imidazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and imidazolidine rings could play a role in binding to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan derivatives: Compounds with a furan ring.
Imidazolidine derivatives: Compounds with an imidazolidine ring.
Uniqueness
Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is unique due to the combination of the furan and imidazolidine rings, which may confer specific chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-imidazolidin-2-ylideneethanone |
InChI |
InChI=1S/C9H10N2O2/c12-7(8-2-1-5-13-8)6-9-10-3-4-11-9/h1-2,5-6,10-11H,3-4H2 |
InChI-Schlüssel |
AIHUXCYYZPNKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=CC(=O)C2=CC=CO2)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)

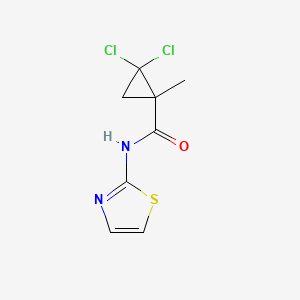


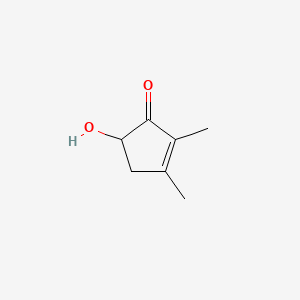
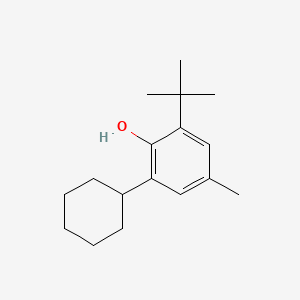
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)

